![molecular formula C17H24N2O3 B4699004 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4699004.png)
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide
Übersicht
Beschreibung
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide, also known as EMA-401, is a novel drug candidate that has shown promising results in preclinical studies for the treatment of chronic pain. EMA-401 is a small molecule that selectively targets the angiotensin II type 2 (AT2) receptor, which is involved in pain signaling pathways.
Wirkmechanismus
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide selectively targets the AT2 receptor, which is expressed in sensory neurons and plays a role in pain signaling pathways. By blocking the AT2 receptor, 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide reduces pain signaling and provides pain relief.
Biochemical and Physiological Effects:
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide has been shown to reduce the activation of pain-sensing neurons in animal models, leading to a reduction in pain behavior. 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide has also been shown to reduce inflammation and improve joint function in models of osteoarthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide is its selectivity for the AT2 receptor, which reduces the risk of off-target effects. However, 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
Future research on 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide could focus on optimizing its pharmacokinetic properties to improve its effectiveness in clinical settings. Additionally, further studies could investigate the potential use of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide in combination with other pain medications to improve pain relief. Finally, research could explore the potential use of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide in other pain conditions, such as cancer pain and migraine.
Wissenschaftliche Forschungsanwendungen
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and osteoarthritic pain. In these studies, 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide has been shown to reduce pain behavior and improve quality of life in animal models. 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-isopropylphenyl)acetamide has also been shown to be effective in reducing pain in human clinical trials.
Eigenschaften
IUPAC Name |
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-propan-2-ylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-4-19-9-10-22-17(21)15(19)11-16(20)18-14-7-5-13(6-8-14)12(2)3/h5-8,12,15H,4,9-11H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIHDVWLGJRBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.